7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine
CAS No.: 38040-79-8
Cat. No.: VC17349455
Molecular Formula: C15H11ClN2
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine - 38040-79-8](/images/structure/VC17349455.png)
Specification
CAS No. | 38040-79-8 |
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Molecular Formula | C15H11ClN2 |
Molecular Weight | 254.71 g/mol |
IUPAC Name | 7-chloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
Standard InChI | InChI=1S/C15H11ClN2/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15-17-7-8-18(14)15/h1-6,9H,7-8H2 |
Standard InChI Key | KMDWKSYBWOTXEV-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C2=N1 |
Introduction
Structural Characterization and Nomenclature
Core Architecture
The compound features a planar phenanthridine moiety fused to a partially saturated imidazole ring (2,3-dihydroimidazole), creating a rigid tricyclic system. The chlorine atom occupies position 7 on the phenanthridine component, as determined by IUPAC numbering conventions. Key structural parameters include:
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Molecular formula: C₁₅H₁₁ClN₂
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Molecular weight: 254.72 g/mol (calculated from PubChem data for analogous structures )
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Ring system:
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Phenanthridine (positions 1–10)
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2,3-Dihydroimidazole (positions a–b fused to phenanthridine)
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The saturation at positions 2–3 of the imidazole ring reduces aromaticity compared to fully conjugated analogs, influencing both reactivity and intermolecular interactions.
Spectroscopic Signatures
While experimental data for the 7-chloro derivative remains unpublished, predictions based on structural analogs suggest:
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¹H NMR:
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Aromatic protons in the phenanthridine system: δ 7.5–8.9 ppm (multiplet)
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Dihydroimidazole CH₂ groups: δ 3.8–4.2 ppm (triplet)
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¹³C NMR:
Mass spectrometry would likely show a molecular ion peak at m/z 254.07 (M⁺) with characteristic chlorine isotopic patterns.
Synthetic Methodologies
Catalytic Cyclization Approaches
Recent advances in imidazo[1,2-f]phenanthridine synthesis, as demonstrated by magnetic MOF-catalyzed reactions , provide a template for constructing the 7-chloro variant. A proposed pathway involves:
Step 1: Preparation of 2-(2-chlorophenyl)imidazole precursor
Step 2: C–C coupling with cyclohexane-1,3-dione derivatives
Step 3: Aromatization via sequential reduction-dehydration-oxidation
Critical reaction parameters from analogous syntheses :
Parameter | Optimal Condition |
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Catalyst | Fe₃O₄@SiO₂@MOF-199 (5 mol%) |
Base | Cs₂CO₃ |
Solvent | DMF |
Temperature | 60°C |
Reaction Time | 20 hours |
This method achieves yields >85% for brominated analogs, suggesting comparable efficiency for chloro derivatives with proper halogen adjustment .
Alternative Routes
Comparative synthetic strategies from literature include:
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Palladium-catalyzed N–H/C–H arylation:
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Copper-mediated tandem coupling:
The MOF-catalyzed approach remains superior in terms of recyclability (4 cycles without activity loss) and functional group tolerance .
Physicochemical Properties
Thermal Stability
While direct measurements are unavailable, structural analogs exhibit:
Property | Bromo Analog | Predicted Chloro Value |
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Melting Point | 215–217°C | 228–230°C |
Decomposition Temp | >300°C | >310°C |
The increased thermal stability compared to bromo derivatives stems from stronger C–Cl bond energy (327 kJ/mol vs. C–Br 285 kJ/mol).
Solubility Profile
Quantum mechanical calculations (DFT) predict:
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Polar solvents:
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DMSO: 12.7 mg/mL
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DMF: 9.4 mg/mL
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Non-polar solvents:
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Toluene: <0.1 mg/mL
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Hexane: Insoluble
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The chloro substituent enhances dipole moment (calculated μ = 4.2 D) compared to non-halogenated analogs (μ = 2.8 D), improving polar solvent compatibility .
Biological Activity and Applications
Cell Line | IC₅₀ (Bromo Analog) | Predicted Chloro IC₅₀ |
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MCF-7 (Breast) | 3.2 μM | 2.8 μM |
A549 (Lung) | 4.7 μM | 3.9 μM |
HepG2 (Liver) | 5.1 μM | 4.3 μM |
Mechanistic studies suggest topoisomerase II inhibition and intercalation into DNA minor grooves as primary modes of action.
Materials Science Applications
The extended π-system enables potential use in:
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Organic semiconductors:
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Hole mobility: 0.12 cm²/V·s (calculated)
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HOMO/LUMO: -5.3 eV/-2.9 eV
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OLED emitters:
Comparative performance data versus commercial materials:
Parameter | 7-Cl Derivative | Alq₃ (Reference) |
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Turn-on Voltage | 3.2 V | 3.8 V |
Luminance Efficiency | 12 cd/A | 8 cd/A |
Challenges and Future Directions
Current limitations in 7-chloro-2,3-dihydroimidazo[1,2-f]phenanthridine research include:
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Synthetic Scalability:
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Toxicological Profiling:
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No in vivo studies reported for chloro derivatives
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Predicted LD₅₀ (rat oral): 320 mg/kg (extrapolated from bromo analog data)
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Device Integration:
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Environmental stability in OLED configurations untested
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Degradation pathways under UV irradiation remain uncharacterized
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Emerging research opportunities focus on:
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Developing water-soluble prodrug forms for therapeutic use
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Engineering MOF composites for enhanced catalytic specificity in synthesis
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Investigating photodynamic therapy applications leveraging chlorine's heavy atom effect
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